linoleoyl-CoA(4-)

Lipid Metabolism Acyltransferase Enzyme Kinetics

Linoleoyl-CoA(4−) is the activated thioester of linoleic acid. Substitution with oleoyl-CoA is scientifically invalid: LPGAT Km differs 1.5× (36 vs. 54 μM), h15-LOX-1 kcat hits 7.5 s⁻¹ while oleoyl-CoA inhibits h15-LOX-2 (IC₅₀ 0.62 μM), and ACBP binding differs 37-fold (Kd 5.6 vs. 0.15 μM). These quantifiable differences mandate exact acyl-CoA procurement for reproducible enzyme kinetics, lipoxygenase signaling studies, and lipid-binding protein assays.

Molecular Formula C39H62N7O17P3S-4
Molecular Weight 1025.9 g/mol
Cat. No. B1264347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelinoleoyl-CoA(4-)
Molecular FormulaC39H62N7O17P3S-4
Molecular Weight1025.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
InChIInChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1
InChIKeyYECLLIMZHNYFCK-RRNJGNTNSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 80 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

linoleoyl-CoA(4-): Definition, Chemical Identity, and Sourcing Considerations for Research Procurement


linoleoyl-CoA(4-) is the deprotonated, conjugate base form of linoleoyl-coenzyme A, an octadecadienoyl-CoA(4−) derivative [1]. It is the activated thioester of the essential omega-6 fatty acid linoleic acid (18:2, cis-9,12) [2]. With a molecular formula of C₃₉H₆₂N₇O₁₇P₃S and a net charge of -4, this compound serves as a critical acyl donor and metabolic intermediate in numerous enzymatic reactions, including fatty acid desaturation, β-oxidation, and complex lipid synthesis [1]. Procuring linoleoyl-CoA(4-) is essential for in vitro biochemical assays, enzymology studies, and investigations into lipid metabolism, where the use of the precise acyl-CoA species, rather than a generic analog, is paramount for experimental fidelity [3].

Why Generic Substitution of linoleoyl-CoA(4-) with Similar Acyl-CoA Analogs Fails in Research Applications


The practice of substituting linoleoyl-CoA(4-) with closely related acyl-CoA analogs, such as oleoyl-CoA (18:1) or stearoyl-CoA (18:0), is scientifically invalid due to profound and quantifiable differences in enzyme kinetics, binding affinity, and substrate selectivity. For instance, the Michaelis constant (Km) for lysophosphatidylglycerol acyltransferase (LPGAT) varies dramatically: linoleoyl-CoA (18:2) exhibits a Km of 36 μM, whereas oleoyl-CoA (18:1) requires 54 μM and stearoyl-CoA (18:0) requires 70 μM [1]. Furthermore, linoleoyl-CoA acts as a rapid substrate for human 15-lipoxygenase-1 (h15-LOX-1) with a kcat of 7.5 s⁻¹, while oleoyl-CoA functions as a potent allosteric inhibitor of the related h15-LOX-2 enzyme with an IC50 of 0.62 μM [2]. Even in binding assays, the dissociation constant (Kd) for a plant acyl-CoA-binding protein (ACBP) is 5.6 μM for linoleoyl-CoA, a value approximately 37-fold weaker than the 0.15 μM Kd observed for oleoyl-CoA [3]. These data collectively demonstrate that the presence or absence of a single double bond fundamentally alters the biochemical behavior of acyl-CoA molecules, rendering generic substitution a direct threat to experimental reproducibility and accurate interpretation of lipid metabolism pathways.

Quantitative Evidence Guide: Differentiating linoleoyl-CoA(4-) from its Closest Acyl-CoA Analogs for Scientific Selection


linoleoyl-CoA(4-) Exhibits a 1.5-Fold Lower Km for LPGAT Compared to Oleoyl-CoA

In an in vitro assay measuring lysophosphatidylglycerol acyltransferase (LPGAT) activity, linoleoyl-CoA (18:2) displayed a Michaelis constant (Km) of 36 μM, indicating a 1.5-fold higher apparent affinity for the enzyme compared to oleoyl-CoA (18:1), which had a Km of 54 μM [1]. This difference in affinity was further reflected in the catalytic efficiency (Vmax/Km), where linoleoyl-CoA was 37.72 nmol/min/mg protein/μM, while oleoyl-CoA was 102.11 nmol/min/mg protein/μM, suggesting a distinct kinetic profile [1].

Lipid Metabolism Acyltransferase Enzyme Kinetics

linoleoyl-CoA(4-) Functions as a Rapid Substrate for h15-LOX-1, Whereas Oleoyl-CoA is a Potent Allosteric Inhibitor of h15-LOX-2

In a study evaluating the interaction of various acyl-CoAs with human lipoxygenase (LOX) isozymes, linoleoyl-CoA (18:2) was found to be a weak inhibitor across h5-LOX, h12-LOX, and h15-LOX-1 but was identified as a rapid substrate for h15-LOX-1 with kinetic parameters comparable to free linoleic acid (kcat = 7.5 ± 0.4 s⁻¹, kcat/KM = 0.62 ± 0.1 µM⁻¹s⁻¹) [1]. In stark contrast, oleoyl-CoA (18:1) was the most potent inhibitor against h12-LOX (IC50 = 32 μM) and h15-LOX-2 (IC50 = 0.62 μM), acting as an allosteric inhibitor with a Ki of 82 ± 70 nM [1].

Lipoxygenase Inflammation Substrate Specificity

linoleoyl-CoA(4-) Demonstrates a 37-Fold Lower Binding Affinity for a Plant ACBP Compared to Oleoyl-CoA

Isothermal titration calorimetry (ITC) analysis of a Class I acyl-CoA-binding protein (HaACBP6) from sunflower revealed a stark contrast in binding affinities for different acyl-CoA species. The protein bound palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA with high affinity, exhibiting Kd values of 0.29 μM, 0.14 μM, and 0.15 μM, respectively [1]. In contrast, its affinity for linoleoyl-CoA was significantly lower, with a Kd of 5.6 μM [1].

Acyl-CoA Binding Protein Lipid Transport Protein-Ligand Interaction

linoleoyl-CoA(4-) is the Preferred Acyl Donor for Glycerol-3-Phosphate Acylation in Safflower Microsomes

In microsomal preparations from developing safflower seeds, a strong selectivity for linoleoyl-CoA was observed for the acylation of glycerol 3-phosphate, a key step in triacylglycerol biosynthesis [1]. This preference was evident when compared to other acyl-CoA species. In contrast, the specificity of acyl-exchange with phosphatidylcholine favored oleoyl-CoA over linoleoyl-CoA [1].

Triacylglycerol Synthesis Plant Lipid Metabolism Acyltransferase Selectivity

High-Value Research and Industrial Application Scenarios for linoleoyl-CoA(4-) Based on Quantitative Differentiation


Investigating Substrate Specificity of Acyltransferases in Lipid Metabolism

As demonstrated by the 1.5-fold lower Km for LPGAT compared to oleoyl-CoA [1], linoleoyl-CoA(4-) is an indispensable tool for enzymologists and lipid biochemists. It should be used in kinetic assays to precisely characterize the substrate specificity of novel or known acyltransferases (e.g., LPGAT, LPCAT, DGAT). Its unique kinetic profile ensures that enzyme parameters (Km, Vmax) are accurately determined for the physiologically relevant polyunsaturated acyl-CoA species, avoiding the confounding data that would arise from using the more saturated analogs like oleoyl-CoA or stearoyl-CoA. This is critical for studies aiming to understand or engineer lipid metabolic pathways for industrial oil production or metabolic disease research.

Dissecting the Dual Role of Acyl-CoAs as Substrates and Regulators in Lipoxygenase-Mediated Inflammation

The unique behavior of linoleoyl-CoA(4-) as a rapid substrate for h15-LOX-1, in direct opposition to the potent inhibitory role of oleoyl-CoA on h15-LOX-2 [1], makes this compound essential for cellular signaling and inflammation research. Investigators studying the LOX pathway should procure linoleoyl-CoA(4-) to accurately model the production of oxylipin-CoA species and to serve as a negative control for inhibition studies. Using an incorrect analog would lead to misinterpretation of the pathway's regulatory logic, as the functional outcome (substrate turnover vs. allosteric inhibition) is completely different.

Characterizing Acyl-CoA Binding Proteins (ACBPs) and Intracellular Lipid Chaperones

The 37-fold difference in binding affinity (Kd) between linoleoyl-CoA and oleoyl-CoA for a plant ACBP [1] highlights its necessity for studying lipid-binding proteins. Researchers investigating ACBPs or other lipid-binding domains (e.g., FABPs) must use linoleoyl-CoA(4-) in binding assays (e.g., ITC, fluorescence polarization) to define the complete specificity profile of their protein of interest. This data is vital for understanding how cells discriminate between different acyl-CoA species to regulate distinct metabolic fates and signaling functions, particularly in plant stress responses or mammalian lipid chaperoning.

Metabolic Engineering for Tailored Triacylglycerol (TAG) Production in Plants and Microbes

For synthetic biology and metabolic engineering projects focused on producing oils with a specific fatty acid profile (e.g., high linoleic acid content), linoleoyl-CoA(4-) is the required substrate for in vitro validation of engineered enzymes. Its strong selectivity for glycerol-3-phosphate acylation in safflower microsomes [1] demonstrates its critical role in directing fatty acids into TAGs. Using the correct acyl-CoA in high-throughput screening assays for engineered acyltransferases is non-negotiable to ensure that the enzymes' in vivo performance and product specificity are correctly predicted, thereby accelerating strain or crop development cycles.

Technical Documentation Hub

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